molecular formula C24H29NOS2 B14416417 2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol CAS No. 84217-80-1

2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol

Cat. No.: B14416417
CAS No.: 84217-80-1
M. Wt: 411.6 g/mol
InChI Key: MOLBOLKFXJSFKZ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol is an organic compound with a complex structure that includes phenolic, thiazole, and sulfanyl groups. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer for polymers and as an additive in lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinone derivatives under oxidative conditions.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrothiazole compounds, and substituted phenolic derivatives .

Scientific Research Applications

2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It inhibits lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this mechanism, and the thiazole ring enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

    2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the thiazole ring.

Uniqueness

2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole ring and the methylsulfanyl group, which confer additional stability and reactivity compared to other similar antioxidants .

Properties

CAS No.

84217-80-1

Molecular Formula

C24H29NOS2

Molecular Weight

411.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C24H29NOS2/c1-23(2,3)17-13-16(14-18(20(17)26)24(4,5)6)19-21(28-22(25-19)27-7)15-11-9-8-10-12-15/h8-14,26H,1-7H3

InChI Key

MOLBOLKFXJSFKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(SC(=N2)SC)C3=CC=CC=C3

Origin of Product

United States

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